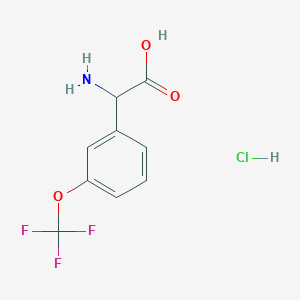

3-(Trifluoromethoxy)-dl-phenylglycine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Trifluoromethoxy)-dl-phenylglycine HCl” is a derivative of phenylglycine, which is a type of amino acid. The trifluoromethoxy group (–O–CF3) is a chemical group that can be seen as a methoxy group (–O–CH3) whose hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of compounds containing the trifluoromethoxy group is a challenge due to indirect synthetical strategies and volatile reagents . The trifluoromethoxy group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Applications : Phenylglycine, a molecule related to 3-(Trifluoromethoxy)-dl-phenylglycine HCl, is of interest due to its potential applications as a medical agent and its role in alkali ion transport in biological and medical systems. Its crystal structure and vibrational properties were studied in potassium dl-phenylglycinate salt (PGLYK) using X-ray diffraction and vibrational spectroscopy, which could be relevant for understanding similar compounds (Ilczyszyn, Lis, Wierzejewska, & Zatajska, 2009).

Pharmacological Research : Research on DL-2-phenylglycine and its derivatives, which are structurally related to 3-(Trifluoromethoxy)-dl-phenylglycine HCl, has shown potential in pharmacological applications. For instance, the synthesis of P-substituted DL-2-phenylglycine octylesters, which are potential anti-inflammatory and analgesic substances with spasmolytic activity, illustrates the compound's relevance in drug development (Sprung, Kobow, & Schulz, 1989).

Chemical Synthesis and Resolution : The compound's related amino acid, DL-phenylglycine, has been used in chemical synthesis and resolution processes. For example, it has been involved in the preparation of optically active amino alcohols and in asymmetric transformations (Saigo, Miura, Ishizaki, & Nohira, 1982). This indicates the potential use of 3-(Trifluoromethoxy)-dl-phenylglycine HCl in stereospecific chemical processes.

Material Science and Photopolymerization : A study involving N-phenylglycine, a structurally similar compound, demonstrated its use in high-performance photoinitiating systems for 3D printing and photocomposites synthesis. This indicates the potential application of related compounds like 3-(Trifluoromethoxy)-dl-phenylglycine HCl in material science and photopolymerization processes (Al Mousawi et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJPAFWHCBBMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)-dl-phenylglycine HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)

![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)

![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)